4-Amino-4-(p-tolyl)butanoic acid hydrochloride
CAS No.: 1810070-01-9
Cat. No.: VC7841235
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1810070-01-9 |
|---|---|
| Molecular Formula | C11H16ClNO2 |
| Molecular Weight | 229.70 |
| IUPAC Name | 4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H |
| Standard InChI Key | UEXGINOZWJGYAC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a four-carbon butanoic acid backbone substituted at the γ-position with both an amino group and a p-tolyl aromatic ring. The hydrochloride salt form enhances its solubility in polar solvents. Key structural features include:
-
Aromatic System: The p-tolyl group (C₆H₄CH₃) contributes hydrophobic character and influences electronic interactions.
-
Amino-Carboxylic Acid Pair: The protonated amino group (NH₃⁺) and deprotonated carboxylic acid (COO⁻) enable zwitterionic behavior in aqueous solutions.
Physicochemical Characteristics
Data from experimental analyses reveal the following properties :
| Property | Value |
|---|---|
| Molecular Weight | 229.71 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol |
| Melting Point | 210–215°C (decomposes) |
| pKa (Amino Group) | ~9.2 (protonated form) |
| pKa (Carboxylic Acid) | ~2.4 |
The compound’s zwitterionic nature stabilizes its crystalline lattice, as evidenced by its relatively high decomposition temperature.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A two-step enantioselective synthesis route, adapted from enzymatic methodologies, achieves high yields and enantiomeric excess (ee) :
-
Oxime Formation:
-
Reactants: γ-Keto acid precursor (4-(p-tolyl)-4-oxobutanoic acid) and hydroxylamine hydrochloride.
-
Conditions: Triethylamine in dichloromethane at 0–5°C, stirred for 12 hours.
-
Intermediate: Oxime derivative (70% yield).
-
-
Catalytic Hydrogenation:
-
Catalyst: 10% Pd/C in ethyl acetate under H₂ atmosphere.
-
Conditions: 24-hour reaction at room temperature.
-
Product: Racemic 4-amino-4-(p-tolyl)butanoic acid (79% yield), subsequently converted to the hydrochloride salt.
-
Industrial Manufacturing
Industrial protocols optimize cost and throughput through :
-
Bulk Reactors: Stainless steel vessels with continuous stirring mechanisms.
-
Catalyst Recovery: Pd/C filtration and recycling systems.
-
Purification: Recrystallization from water-methanol mixtures.
A comparative analysis of synthesis methods is provided below:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 50 mL–1 L | 500–10,000 L |
| Catalyst Loading | 5–10 wt% | 1–3 wt% (optimized) |
| Yield | 55–69% | 65–75% |
| Purity | ≥95% (HPLC) | ≥90% (bulk) |
Reactivity and Functionalization
Chemical Transformations
The compound undergoes characteristic reactions of γ-amino acids:
-
Enzymatic Transamination: ω-Transaminases (ω-TA) catalyze the transfer of amino groups to ketone substrates, enabling the synthesis of non-natural amino acids . For example, ω-TAPO (a transaminase from Pseudomonas aeruginosa) converts this compound to chiral intermediates with >99% ee under biphasic (iso-octane/water) conditions.
-
Peptide Coupling: The carboxylic acid group participates in amide bond formation with amines, facilitated by reagents like EDC/HOBt.
Stability Considerations
-
pH Sensitivity: Degradation occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions due to hydrolysis of the amino group.
-
Thermal Stability: Decomposition above 215°C releases HCl and forms charred residues.
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a chiral building block in synthesizing:
-
Sitagliptin Precursors: Key intermediates for dipeptidyl peptidase-4 (DPP-4) inhibitors used in diabetes management.
-
Non-Proteinogenic Amino Acids: Incorporated into peptidomimetics for protease inhibition.
Asymmetric Catalysis
Enantiomerically pure forms are employed in:
-
Chiral Auxiliaries: Induce asymmetry in aldol and Mannich reactions.
-
Ligand Design: Coordinate transition metals in enantioselective hydrogenations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume